Peptide Exchange Acceleration vs. J10
In a head-to-head fluorescence polarization (FP) assay measuring MBP-488 peptide loading onto DR15, J10 accelerated peptide binding 4.7-fold at 10 μM and 11.5-fold at 30 μM. J10-1, the most potent of 77 analogs tested, was approximately 5-fold more active than J10, achieving 15.9-fold acceleration at 10 μM and 66.4-fold at 30 μM [1]. The SAR study found that 13 out of 77 analogs exceeded J10 by at least 2-fold, but J10-1 was the most active compound overall [2].
| Evidence Dimension | Peptide-exchange acceleration fold (MBP-488 binding to DR15, FP assay) |
|---|---|
| Target Compound Data | 15.9-fold (10 μM); 66.4-fold (30 μM) |
| Comparator Or Baseline | J10: 4.7-fold (10 μM); 11.5-fold (30 μM) |
| Quantified Difference | J10-1 is ~5× more active than J10 overall; ~3.4× at 10 μM and ~5.8× at 30 μM |
| Conditions | 150 nM DR15/CLIP complex, 30 nM MBP-488, 50 mM sodium citrate buffer, 150 mM NaCl, pH 5.2, 37°C |
Why This Matters
Scientists requiring maximal peptide-loading efficiency should not substitute J10 for J10-1: at equimolar concentrations, J10-1 delivers 3.4× to 5.8× greater acceleration, directly impacting assay sensitivity and throughput.
- [1] Call MJ, Xing X, Cuny GD, Seth NP, Altmann DM, Fugger L, Krogsgaard M, Stein RL, Wucherpfennig KW. In Vivo Enhancement of Peptide Display by MHC Class II Molecules with Small Molecule Catalysts of Peptide Exchange. J Immunol. 2009;182(10):6342-6352. Results section, peptide exchange acceleration data. View Source
- [2] Call MJ, Xing X, Cuny GD, Seth NP, Altmann DM, Fugger L, Krogsgaard M, Stein RL, Wucherpfennig KW. In Vivo Enhancement of Peptide Display by MHC Class II Molecules with Small Molecule Catalysts of Peptide Exchange. J Immunol. 2009;182(10):6342-6352. Supplemental Figure S2, SAR summary of 77 analogs. View Source
